molecular formula C14H13N3O4 B11550400 N-({N'-[(E)-(3-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide

N-({N'-[(E)-(3-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide

Cat. No.: B11550400
M. Wt: 287.27 g/mol
InChI Key: GBYWDSKZUWHLTL-LZYBPNLTSA-N
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Description

N-({N’-[(E)-(3-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is a complex organic compound that features a furan ring, a hydrazone linkage, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(3-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide typically involves the condensation of furan-2-carboxylic acid hydrazide with 3-hydroxybenzaldehyde. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(3-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The hydrazone linkage can be reduced to form corresponding hydrazine derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and appropriate solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

N-({N’-[(E)-(3-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(3-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the hydrazone linkage can participate in redox reactions. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-({N’-[(E)-(3-Ethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide
  • N-({N’-[(E)-(3-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide

Uniqueness

N-({N’-[(E)-(3-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is unique due to the presence of the hydroxy group on the phenyl ring, which can enhance its hydrogen bonding capability and influence its reactivity and biological activity. This distinguishes it from similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

N-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide

InChI

InChI=1S/C14H13N3O4/c18-11-4-1-3-10(7-11)8-16-17-13(19)9-15-14(20)12-5-2-6-21-12/h1-8,18H,9H2,(H,15,20)(H,17,19)/b16-8+

InChI Key

GBYWDSKZUWHLTL-LZYBPNLTSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N/NC(=O)CNC(=O)C2=CC=CO2

Canonical SMILES

C1=CC(=CC(=C1)O)C=NNC(=O)CNC(=O)C2=CC=CO2

Origin of Product

United States

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